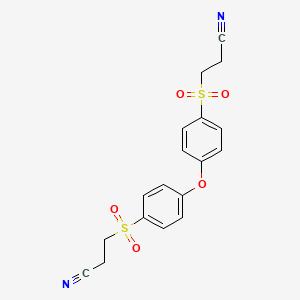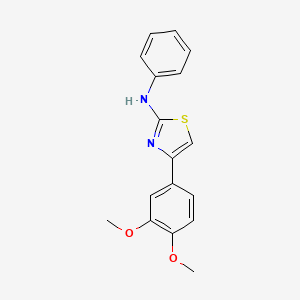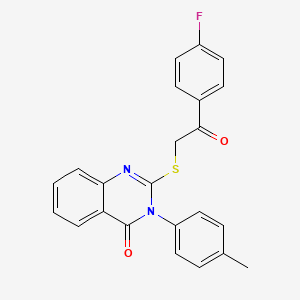
3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile is a complex organic compound characterized by the presence of cyano, ethanesulfonyl, phenoxy, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethanesulfonyl group: This can be achieved by reacting ethane with sulfonyl chloride under controlled conditions.
Introduction of the cyano group: This step involves the reaction of the ethanesulfonyl intermediate with a cyanide source, such as sodium cyanide, under basic conditions.
Coupling with phenoxy and benzenesulfonyl groups: The final steps involve coupling reactions to introduce the phenoxy and benzenesulfonyl groups, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or sulfonamides.
Scientific Research Applications
3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile involves its interaction with specific molecular targets and pathways. The cyano and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Cyano-ethanesulfonyl)-phenyl)-acetamide
- 2-Cyano-N-(4-fluorophenyl)acetamide
- 2-Cyano-N-cyclohexyl-acetamide
Uniqueness
3-(4-(4-(2-Cyano-ethanesulfonyl)-phenoxy)-benzenesulfonyl)-propionitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O5S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[4-[4-(2-cyanoethylsulfonyl)phenoxy]phenyl]sulfonylpropanenitrile |
InChI |
InChI=1S/C18H16N2O5S2/c19-11-1-13-26(21,22)17-7-3-15(4-8-17)25-16-5-9-18(10-6-16)27(23,24)14-2-12-20/h3-10H,1-2,13-14H2 |
InChI Key |
ASRMAXBZYLTFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)CCC#N)S(=O)(=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)


![Diisobutyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978959.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978973.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978974.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978986.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978998.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979002.png)
![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)

